Secondary Amine Impact on Hydrogen-Bond Donor Capacity
The target compound contains a secondary amine (*NH) within its ethylenediamine linker, which constitutes a hydrogen-bond donor (HBD) absent in the directly N-acylated comparator N-(furan-2-ylmethyl)cyclopropanecarboxamide (CAS 540791-34-2). This single HBD difference increases the topological polar surface area (tPSA) by approximately 12 Ų and adds one hydrogen-bond donor, altering predicted permeability and solubility profiles [1]. For fragment-based screening libraries where HBD count is a critical diversity parameter, the target compound provides a distinct physicochemical signature that the comparator cannot replicate.
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | tPSA ≈ 51 Ų; 1 HBD |
| Comparator Or Baseline | N-(furan-2-ylmethyl)cyclopropanecarboxamide: tPSA ≈ 39 Ų; 0 HBD |
| Quantified Difference | Δ tPSA ≈ +12 Ų; Additional HBD |
| Conditions | Calculated using standard in silico property calculators (Molinspiration/ChemAxon method) |
Why This Matters
For medicinal chemistry programs requiring precise control of HBD count and polarity, the target compound provides a distinct and quantifiable physicochemical profile that the comparator cannot replicate.
- [1] Molinspiration Cheminformatics. Calculation of Molecular Properties. https://www.molinspiration.com/cgi-bin/properties (accessed 2026-05-05). View Source
